2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are significant in various fields of chemistry due to their unique structural properties and reactivity
Scientific Research Applications
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Future Directions
Phthalimide serves as a compelling molecule in medicinal chemistry and is a privileged scaffold that can be utilized to create novel lead drug-candidates with diverse biological activities . Therefore, “1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” and its derivatives may have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 , suggesting that this compound may have similar targets. The dopamine receptor D2 plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior.
Mode of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , which suggests a potential interaction with dopamine receptors. This interaction could lead to changes in neurotransmission, affecting various physiological processes.
Result of Action
Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic properties and the ability to inhibit β-amyloid protein aggregation . These effects suggest that 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione may have similar therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the 4-aminophenoxyethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Properties
IUPAC Name |
2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIHYGXYALYNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359132 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101351-09-1 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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